Desmethylsildenafil is a compound structurally related to sildenafil, a well-known phosphodiesterase type 5 (PDE5) inhibitor used primarily for the treatment of erectile dysfunction. While sildenafil has been extensively studied and is approved for clinical use, its analogs like desmethylsildenafil often appear as unregulated substances in dietary supplements, particularly those marketed for sexual enhancement. The presence of such compounds in supplements poses significant health risks due to their pharmacological activity and the lack of regulatory oversight.
Desmethylsildenafil, like sildenafil, is believed to exert its effects through the inhibition of PDE5, an enzyme responsible for the breakdown of cyclic guanosine monophosphate (cGMP) in the smooth muscle cells lining the blood vessels supplying the corpus cavernosum of the penis. The inhibition of PDE5 by desmethylsildenafil leads to increased levels of cGMP, resulting in smooth muscle relaxation and enhanced blood flow, thereby facilitating erection in response to sexual stimulation. The inhibitory activity of desmethylsildenafil on PDE5 has been confirmed in a study where it demonstrated an IC50 value for PDE5A1 of 30 nmol/L, indicating that it is a potent inhibitor of the enzyme2.
Desmethylsildenafil has been identified in adulterated dietary supplements, as evidenced by a study conducted in Tokyo where the compound was detected and isolated from a sexual enhancement product. The study utilized advanced analytical techniques such as liquid chromatography-quadrupole time-of-flight-mass spectrometry (LC-QTOF-MS), NMR, and X-ray crystal structural analysis to confirm the identity of desmethylsildenafil. Given its PDE5 inhibitory activity, desmethylsildenafil is regulated as a drug component in Japan, highlighting the need for stringent regulation of dietary supplements that may contain such active pharmaceutical ingredients2.
CAS No.: 1334714-66-7
CAS No.: 529-44-2
CAS No.: 5875-50-3
CAS No.: 802855-66-9
CAS No.: 282727-46-2
CAS No.: 215023-65-7